
3-Hydroxy-3-(3-pyridyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “3-Hydroxy-3-(3-pyridyl)butan-2-one” has been reported in a few studies. For instance, one study reported that treatment of this compound hydrazone with polyphosphoric acid yielded 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine . Another study reported the synthesis of a similar compound, [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone, through a series of reactions including selective hydrolysis, deuterium labeling, and reduction .
科学的研究の応用
Novel Routes to N-amino-1H-pyrrolo[2,3-b]pyridines
A study by Chudinov et al. (2007) discusses the use of 3-hydroxy-3-(3-pyridyl)butan-2-one in synthesizing N-amino-1H-pyrrolo[2,3-b]pyridines, which are of interest due to their potential biological activities. They utilized this compound hydrazone, reacting it with polyphosphoric acid to produce 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine and related compounds (Chudinov et al., 2007).
Synthesis of Internal Standards for Analysis of Tobacco-Specific Nitrosamine Adducts
Lin et al. (1993) synthesized [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone, an internal standard crucial for analyzing hemoglobin and DNA adducts of tobacco-specific nitrosamines. Their method involved a series of reactions starting from 3-pyridine carboxaldehyde, leading to the formation of the target compound, which is crucial in bioanalytical chemistry (Lin et al., 1993).
Metabolism Studies in Rats
Hecht et al. (1980) investigated the metabolism of a tobacco-specific carcinogen, NNK, in rats, and identified the formation of various metabolites including 4-oxo-4-(3-pyridyl)butanal and 4-hydroxyl-1-(3-pyridyl)butan-1-one. This study is significant in understanding the biotransformation of tobacco-specific carcinogens in biological systems (Hecht et al., 1980).
Synthesis and Reactions with Amines
Sosnovskikh et al. (2006) explored the synthesis and reactions of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones, which react with diethoxymethyl acetate to produce 3-(polyhaloacyl)chromones. These compounds have potential applications in organic synthesis and medicinal chemistry (Sosnovskikh et al., 2006).
Crystallographic Structure Analysis
Shi and Jiang (1999) detailed the crystallographic structure of a related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, providing insights into its molecular configuration, which is critical for understanding its chemical and physical properties (Shi & Jiang, 1999).
Oxidation of Alkenes Using H2O2
Dong et al. (2012) reported a catalytic method for the epoxidation of electron-rich alkenes using H2O2, where 3-hydroperoxy-3-hydroxybutan-2-one played a central role in the catalytic activity observed. This study is significant in the field of green chemistry for the development of environmentally friendly oxidation processes (Dong et al., 2012).
Analysis of DNA Adducts in Esophageal Biopsies
Heppel et al. (2009) developed an ultrasensitive method for determining DNA adducts released by HPB in esophageal biopsies, using gas chromatography and mass spectrometry. This advancement is crucial in cancer research and molecular epidemiology (Heppel et al., 2009).
特性
IUPAC Name |
3-hydroxy-3-pyridin-3-ylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9(2,12)8-4-3-5-10-6-8/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHFQKRWDDXEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

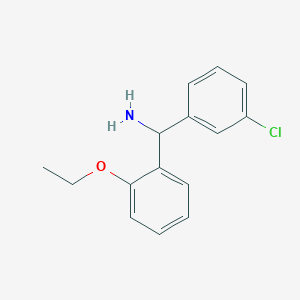
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)
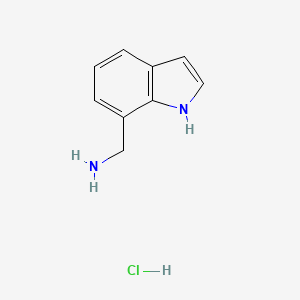
![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
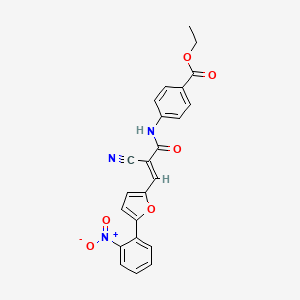
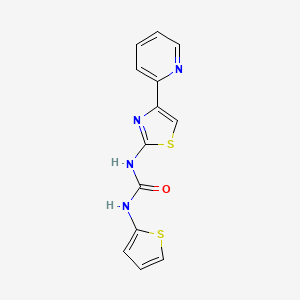
![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)
![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)
![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)
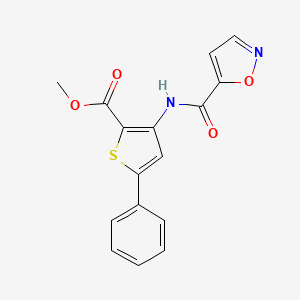

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)